molecular formula C7H9NO2 B3426596 2-Methoxy-6-methylpyridin-4-ol CAS No. 53603-12-6

2-Methoxy-6-methylpyridin-4-ol

Cat. No. B3426596
CAS RN: 53603-12-6
M. Wt: 139.15 g/mol
InChI Key: NSQNHJPIFYIDIH-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylpyridin-4-ol, also known as MMPO, is a pyridine derivative that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMPO is a natural compound that is found in various plant species and has been shown to possess potent antioxidant and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylpyridin-4-ol is not fully understood, but it is believed to act by scavenging free radicals and reducing oxidative stress. 2-Methoxy-6-methylpyridin-4-ol has also been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Biochemical and Physiological Effects:
2-Methoxy-6-methylpyridin-4-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death. 2-Methoxy-6-methylpyridin-4-ol has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

2-Methoxy-6-methylpyridin-4-ol has several advantages for lab experiments. It is a natural compound that is easy to synthesize and purify. 2-Methoxy-6-methylpyridin-4-ol is also relatively stable and does not require special storage conditions. However, one of the limitations of 2-Methoxy-6-methylpyridin-4-ol is its low solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for research on 2-Methoxy-6-methylpyridin-4-ol. One area of interest is its potential use as a therapeutic agent for various diseases. 2-Methoxy-6-methylpyridin-4-ol has been shown to have promising results in animal models of cancer, diabetes, and neurodegenerative disorders. Another area of interest is the development of new synthesis methods for 2-Methoxy-6-methylpyridin-4-ol that can improve its yield and purity. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of 2-Methoxy-6-methylpyridin-4-ol in humans is needed to assess its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, 2-Methoxy-6-methylpyridin-4-ol is a natural compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. 2-Methoxy-6-methylpyridin-4-ol possesses potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. The synthesis method of 2-Methoxy-6-methylpyridin-4-ol involves the reaction of 2-hydroxy-6-methylpyridine-4-carboxylic acid with methanol and a reducing agent. 2-Methoxy-6-methylpyridin-4-ol has several advantages for lab experiments, including its ease of synthesis and stability. However, its low solubility in water can make it challenging to use in some experiments. There are several future directions for research on 2-Methoxy-6-methylpyridin-4-ol, including its potential use as a therapeutic agent and the development of new synthesis methods.

Scientific Research Applications

2-Methoxy-6-methylpyridin-4-ol has been extensively studied for its potential applications in the field of medicine. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

IUPAC Name

2-methoxy-6-methyl-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-6(9)4-7(8-5)10-2/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQNHJPIFYIDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306719
Record name 2-Methoxy-6-methyl-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-methylpyridin-4-ol

CAS RN

53603-12-6
Record name 2-Methoxy-6-methyl-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53603-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-methyl-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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